1-(Cyclopentylmethyl)cyclopentanecarboxylic acid
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Overview
Description
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a cyclopentylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid can be synthesized through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents.
Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules.
Fragrance Industry: It is utilized in the synthesis of unique and complex scents.
Dye Synthesis: The compound is also employed in the production of dyes.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a single cyclopentane ring and a carboxylic acid group.
Cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring.
Cyclopentylacetic acid: Features a cyclopentane ring with an acetic acid group.
Uniqueness
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid is unique due to its dual-ring structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural complexity allows for a broader range of applications and reactivity.
Properties
IUPAC Name |
1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11(14)12(7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUOPNGYIORSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2(CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-55-9 |
Source
|
Record name | 1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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